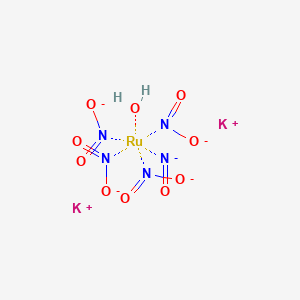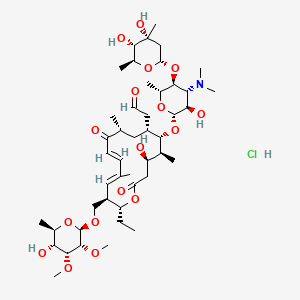
1-CHLOROOCTANE-D17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorooctane-D17, also known as n-Octyl Chloride-D17, is a deuterium-labeled compound. It is a stable isotope of 1-Chlorooctane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and environmental sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorooctane-D17 is synthesized by the deuteration of 1-Chlorooctane. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The use of deuterated solvents and catalysts is common in these industrial methods .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorooctane-D17 undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the chlorine atom with other functional groups.
Reduction Reactions: Can be reduced to form deuterated octane.
Oxidation Reactions: Undergoes oxidation to form deuterated octanoic acid
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone is a typical reagent for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Oxidation: Potassium permanganate (KMnO4) is a common oxidizing agent
Major Products:
Substitution: Deuterated octyl iodide.
Reduction: Deuterated octane.
Oxidation: Deuterated octanoic acid
Aplicaciones Científicas De Investigación
1-Chlorooctane-D17 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Employed in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-Chlorooctane-D17 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems. The deuterium atoms provide stability and can alter the metabolic and pharmacokinetic profiles of the molecules they are incorporated into .
Comparación Con Compuestos Similares
1-Chlorooctane-D17 is unique due to its deuterium labeling. Similar compounds include:
1-Chlorooctane: The non-deuterated analog.
1-Bromooctane-D17: Another deuterium-labeled compound with a bromine atom instead of chlorine.
1-Iodooctane-D17: Deuterium-labeled compound with an iodine atom .
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms.
Propiedades
Número CAS |
1219803-93-6 |
|---|---|
Fórmula molecular |
C8ClD17 |
Peso molecular |
165.7783302 |
Sinónimos |
1-CHLOROOCTANE-D17 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

